

Sterigmatocystin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sterigmatocystine

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Introduction

Sterigmatocystin (STE) is a mycotoxin produced predominantly by fungi of the *Aspergillus* genus, such as *A. versicolor* and *A. nidulans*.^{[1][2]} Structurally, it is a precursor to the more widely known and potent carcinogen, aflatoxin B1.^{[2][3]} STE consists of a xanthone nucleus attached to a bifuran structure and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.^[1] This mycotoxin has been detected in various commodities, including moldy grain, green coffee beans, cheese, and animal feed. Due to its toxic potential and structural relationship to aflatoxins, understanding its chemical and biological properties is crucial for risk assessment, toxicology studies, and the development of detection and mitigation strategies. This guide provides a detailed overview of the chemical structure, physicochemical properties, biosynthetic pathway, and mechanism of toxicity of sterigmatocystin.

Chemical Structure and Physicochemical Properties

Sterigmatocystin crystallizes as pale yellow needles. Its core structure is an organic heteropentacyclic compound, featuring a xanthene ring system fused to a dihydrofuranofuran moiety.

Table 1: Chemical Identifiers and Physicochemical Properties of Sterigmatocystin

Property	Value	Reference
IUPAC Name	(3aR,12cS)-8-Hydroxy-6-methoxy-3a,12c-dihydro-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one	
CAS Number	10048-13-2	
Molecular Formula	C ₁₈ H ₁₂ O ₆	
Molecular Weight	324.28 g/mol	
Appearance	Pale yellow needles	
Melting Point	246°C	
Solubility	Readily soluble in chloroform, methanol, ethanol, acetonitrile, benzene, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Chloroform is reported to be the most suitable solvent for solubilizing and storing STE. It has poor solubility in water.	
UV/Vis Absorption Maxima (λ _{max})	In Ethanol: 205, 233, 246, 325 nm. In Acetonitrile: 240, 282, 321 nm.	

Biosynthesis of Sterigmatocystin

Sterigmatocystin is a polyketide-derived secondary metabolite, meaning its carbon skeleton is assembled from acetyl-CoA and malonyl-CoA units. The biosynthesis is a complex enzymatic process involving more than 25 reactions. The genes responsible for this pathway are located in a gene cluster, and their expression is tightly regulated by factors such as ambient pH and the availability of carbon sources like glucose.

The pathway is initiated by a polyketide synthase (PKSst) which catalyzes the initial condensation reactions. A series of enzymatic modifications, including several crucial monooxygenase-mediated steps, transform the initial polyketide chain through various intermediates like norsolorinic acid, averantin, averufin, and versicolorin A. The final step in the formation of sterigmatocystin from its immediate precursor, demethylsterigmatocystin, is catalyzed by an O-methyltransferase enzyme. In some fungal species like *Aspergillus parasiticus*, sterigmatocystin serves as a late-stage intermediate in the biosynthesis of aflatoxins.

A simplified overview of the sterigmatocystin biosynthetic pathway.

Mechanism of Toxicity

The toxicity of sterigmatocystin is linked to its genotoxic effects. Similar to aflatoxins, it requires metabolic activation by cytochrome P450 enzymes in the liver to exert its carcinogenic potential. This bioactivation process is believed to form a reactive epoxide, specifically exo-sterigmatocystin-1,2-oxide.

This electrophilic epoxide metabolite can then covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA. The primary adduct formed is 1,2-dihydro-2-(N7-guanyl)-1-hydroxysterigmatocystin, where the metabolite attaches to the N7 position of guanine residues in the DNA strand. The formation of these DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Beyond its genotoxicity, studies have shown that sterigmatocystin can induce a range of other cytotoxic effects, including:

- **Oxidative Stress:** Generation of reactive oxygen species (ROS), leading to cellular damage.
- **Mitochondrial Dysfunction:** Impairment of mitochondrial function.
- **Apoptosis:** Induction of programmed cell death.
- **Cell Cycle Arrest:** Disruption of the normal cell division cycle.
- **Inhibition of DNA Synthesis:** Direct interference with the process of DNA replication.

The proposed mechanism of sterigmatocystin-induced toxicity.

Experimental Protocols

A variety of analytical methods are employed for the detection, quantification, and characterization of sterigmatocystin in different matrices.

1. Sample Extraction

- **Methodology:** The extraction of STE from food and feed samples commonly utilizes a solid-liquid extraction technique. A widely used solvent mixture is acetonitrile combined with 4% aqueous potassium chloride. Other mixtures, such as acetonitrile and water, are also employed.

2. Chromatographic Analysis

- **Thin-Layer Chromatography (TLC):** TLC can be used for screening but has relatively low sensitivity, with limits of detection in the range of 20-50 µg/kg. For visualization, the TLC plates are typically sprayed with an aluminum chloride solution and then heated.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is frequently used for the determination of STE. Detection is often performed using UV absorbance, though sensitivity can be limited. To enhance detection, a post-column derivatization step involving a reaction with aluminum chloride can be used to increase sensitivity. A common mobile phase for reversed-phase HPLC consists of a mixture of methanol, acetonitrile, and water.

3. Mass Spectrometry (MS)

- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** This is the state-of-the-art method for the sensitive and specific analysis of sterigmatocystin. It is applied to a wide range of matrices, including cereals, feed, and other food products. The protocol often involves a simple "dilute-and-shoot" approach after the initial solvent extraction, which allows for high-throughput analysis. This method can achieve very low limits of quantification (e.g., 1 µg/kg), meeting the recommendations of food safety authorities.

4. Spectroscopic Characterization

- **UV-Visible Spectroscopy:** Used to determine the characteristic absorption maxima of STE in different solvents, aiding in its identification and quantification.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a critical tool for the definitive structural elucidation of sterigmatocystin. Both ^1H and ^{13}C NMR experiments are performed, typically using deuterated solvents like chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$).

5. Molecular Biology Techniques

- Polymerase Chain Reaction (PCR): PCR-based assays have been developed to detect the fungal species that produce sterigmatocystin. These methods target specific genes within the STE biosynthetic cluster, providing a rapid and sensitive way to identify potentially contaminated sources.

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References

- 1. Sterigmatocystin - Wikipedia [en.wikipedia.org]
- 2. famic.go.jp [famic.go.jp]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- To cite this document: BenchChem. [Sterigmatocystin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7765566#sterigmatocystin-chemical-structure-and-properties]

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Phone: (601) 213-4426

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